molecular formula C8H10N2O4S B6279190 1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxylic acid CAS No. 1134714-88-7

1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxylic acid

Cat. No.: B6279190
CAS No.: 1134714-88-7
M. Wt: 230.2
InChI Key:
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Description

1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a dioxothiolan group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a thiolane dioxide compound in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothiolan group to a thiolane group.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) facilitate these reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiolane derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The dioxothiolan group can interact with active sites, while the pyrazole ring provides stability and specificity. The carboxylic acid group may enhance solubility and facilitate interactions with biological molecules.

Comparison with Similar Compounds

  • 5-Cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxylic acid
  • 1H-Pyrazole-4-carboxylic acid

Comparison: 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid is unique due to the presence of the dioxothiolan group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.

Properties

CAS No.

1134714-88-7

Molecular Formula

C8H10N2O4S

Molecular Weight

230.2

Purity

95

Origin of Product

United States

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